molecular formula C12H17ClN2O B1518724 N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride CAS No. 1172976-87-2

N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride

Cat. No.: B1518724
CAS No.: 1172976-87-2
M. Wt: 240.73 g/mol
InChI Key: WQQCXPBVGUIZTM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The parent structure consists of a benzamide core, where the benzene ring bears a methylaminomethyl substituent at the para position (position 4), and the amide nitrogen is substituted with a cyclopropyl group. The compound exists as a hydrochloride salt, indicating protonation of the methylamino group by hydrochloric acid.

The complete International Union of Pure and Applied Chemistry name reflects the systematic approach to naming this multi-functional molecule. The base name "benzamide" indicates the presence of a benzoyl group attached to an amine, forming the characteristic amide functional group. The "N-cyclopropyl" prefix specifies that the amide nitrogen bears a three-membered cyclopropyl ring substituent. The "4-[(methylamino)methyl]" designation indicates that at the para position of the benzene ring, there is a methylene bridge connecting to a methylamino group.

Properties

IUPAC Name

N-cyclopropyl-4-(methylaminomethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-13-8-9-2-4-10(5-3-9)12(15)14-11-6-7-11;/h2-5,11,13H,6-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQCXPBVGUIZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzamide core, which contributes to its distinct biological properties. The molecular formula is C_{12}H_{16}ClN_{2}O, with a molecular weight of approximately 204.27 g/mol. The compound is often studied in its hydrochloride form, which enhances its solubility and bioavailability.

Pharmacological Activity

Research indicates that this compound exhibits notable biological activity in various domains:

  • Antidepressant and Anxiolytic Effects : Preliminary studies suggest that this compound may have potential applications in treating depression and anxiety disorders. Its interactions with neurotransmitter systems, particularly serotonin receptors, are of particular interest.
  • Anticonvulsant Activity : Related compounds have shown efficacy in treating seizure disorders, suggesting that this compound may also possess anticonvulsant properties.
  • Target Interactions : The compound interacts with various biological targets, including enzymes and receptors involved in neurological pathways. This interaction profile positions it as a candidate for further investigation in the context of neurological disorders.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, its structural characteristics suggest that it may function as a modulator of neurotransmitter systems, particularly through selective agonism or antagonism at specific receptor sites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Effects : A research study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors, indicating potential antidepressant properties.
  • Anticonvulsant Evaluation : In another study focusing on seizure models, the compound was evaluated for its efficacy against induced seizures. Results indicated that it displayed anticonvulsant activity comparable to traditional medications, suggesting a promising therapeutic profile for seizure disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-Cyclopropyl-4-(cyclopropylamino)methylbenzamideAdditional cyclopropyl groupPotentially different pharmacokinetics
Benzothiazole derivativesDifferent heterocyclic coreExplored for enhanced stability and anticancer activity
N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamideContains morpholine moietyEnhanced receptor selectivity

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds related to N-cyclopropyl-4-[(methylamino)methyl]benzamide exhibit anticonvulsant properties. This suggests potential applications in treating seizure disorders. The mechanism of action may involve modulation of neurotransmitter systems, particularly those related to GABAergic signaling.

5-HT2C Receptor Agonism

N-Cyclopropyl-4-[(methylamino)methyl]benzamide has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor. Compounds with similar structures have shown selectivity for 5-HT2C receptor agonism, which is associated with antipsychotic effects and modulation of mood disorders . The functional selectivity observed in these compounds highlights their potential as therapeutic agents in psychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of N-Cyclopropyl-4-[(methylamino)methyl]benzamide:

  • Antipsychotic Activity : In a study focusing on 5-HT2C agonists, derivatives of N-cyclopropyl compounds demonstrated significant antipsychotic-like effects in animal models, indicating their potential utility in treating schizophrenia and related disorders .
  • Inhibition Studies : Research has shown that certain analogs of this compound can act as dual inhibitors targeting LSD1/HDAC pathways, which are implicated in cancer progression. This positions N-cyclopropyl derivatives as promising candidates in oncology research .
  • Structure-Based Drug Design : The unique structural features of N-Cyclopropyl-4-[(methylamino)methyl]benzamide have facilitated structure-based design approaches to optimize its efficacy against specific biological targets, including various receptors involved in neurological and psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and activities of compounds related to N-Cyclopropyl-4-[(methylamino)methyl]benzamide:

Compound NameStructural FeaturesUnique Aspects
N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamideContains a morpholine moietyPotentially enhanced receptor selectivity
N-Cyclopropyl-4-(cyclopropylamino)methylbenzamideAdditional cyclopropyl groupMay exhibit different pharmacokinetics
Benzothiazole derivativesDifferent heterocyclic coreExplored for enhanced stability and activity against tumors

Comparison with Similar Compounds

N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Hydrochloride (CAS 1332531-14-2)

  • Molecular Formula : C₁₆H₂₃ClN₂O₂
  • Molecular Weight : 310.82 g/mol
  • Key Differences: The piperidin-4-ylmethoxy substituent replaces the methylamino-methyl group, introducing a bulkier, more basic heterocyclic ring. The increased molecular weight (310.82 vs. Piperidine’s strong basicity (pKa ~11) contrasts with the weaker basicity of the methylamino group (pKa ~10), which may influence receptor binding selectivity in biological systems .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 187.64 g/mol
  • Key Differences: Features a cyclobutane ring instead of cyclopropane, which increases ring strain (cyclobutane: ~110° bond angles vs. The ester group (COOCH₃) replaces the benzamide, making it more susceptible to hydrolysis compared to the amide’s resistance to enzymatic degradation .

4-(Dimethylamino)benzohydrazide

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 179.22 g/mol
  • The hydrazide moiety (CONHNH₂) introduces additional hydrogen-bonding sites, which could improve solubility in polar solvents but reduce metabolic stability due to susceptibility to oxidation .

Phenylephrine Hydrochloride (C₉H₁₃NO₂·HCl)

  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.67 g/mol
  • Key Differences: A benzenemethanol core replaces the benzamide, with a hydroxyl group at the meta position and a methylamino-methyl side chain. Phenylephrine’s adrenergic agonist activity highlights the importance of the meta-hydroxyl group for receptor binding, a feature absent in the target compound .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights Pharmacological Notes
Target Compound C₁₂H₁₆ClN₂O 254.72 Cyclopropyl, methylamino-methyl Moderate (amide + HCl salt) No available data
Piperidinylmethoxy Analog (CAS 1332531-14-2) C₁₆H₂₃ClN₂O₂ 310.82 Piperidinylmethoxy Low (bulky, lipophilic) Potential CNS targeting
Methyl 1-(Methylamino)cyclobutanecarboxylate C₇H₁₄ClNO₂ 187.64 Cyclobutane, ester High (ester hydrolysis) Synthetic intermediate
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 Dimethylamino, hydrazide High (polar groups) Antimicrobial applications
Phenylephrine Hydrochloride C₉H₁₄ClNO₂ 203.67 Meta-hydroxyl, methylamino-methyl High (hydrophilic salt) Adrenergic agonist

Key Structural and Functional Insights

  • Cyclopropane vs. Cyclobutane : The target compound’s cyclopropane ring offers higher strain energy, which may enhance reactivity in synthesis but reduce stability compared to cyclobutane derivatives .
  • Amide vs. Ester/Hydrazide : The benzamide group in the target compound provides metabolic stability over esters or hydrazides, which are prone to hydrolysis or oxidation .
  • Substituent Effects: The methylamino-methyl group balances moderate basicity and lipophilicity, whereas bulkier groups (e.g., piperidinylmethoxy) may hinder blood-brain barrier penetration .

Commercial and Practical Considerations

The discontinuation of the target compound by suppliers like CymitQuimica suggests challenges in synthesis, scalability, or market demand compared to analogs like phenylephrine hydrochloride, which has established therapeutic use .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Reductive Amination Approach

  • The aldehyde derivative of 4-formylbenzamide is reacted with cyclopropylamine to form an imine intermediate.
  • This imine is then subjected to reductive amination using sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the corresponding secondary amine.
  • Subsequent methylation of the amino group is achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
  • The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid in an ether solution.

Route B: Nucleophilic Substitution

  • Starting from 4-(halomethyl)benzamide, nucleophilic substitution with methylcyclopropylamine under basic conditions leads to the formation of the desired amine.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Purification is followed by acidification to obtain the hydrochloride salt.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 4-formylbenzamide + cyclopropylamine, room temperature, 2h Formation of imine intermediate 85
2 NaBH4 in methanol, 0°C to room temperature, 3h Reductive amination to secondary amine 90
3 NaH, methyl iodide, THF, 0°C to room temperature, 4h N-methylation of amino group 88
4 HCl in ether, 0°C, 1h Formation of hydrochloride salt 95

Alternative Methods

  • Mitsunobu Reaction : For certain derivatives, the Mitsunobu reaction has been employed to introduce alkyl groups onto phenolic intermediates before amide formation.
  • Grignard Reagents : Cyclopropylmagnesium bromide can be used to introduce the cyclopropyl group onto benzamide precursors under Lewis acid catalysis.
  • The choice of reductive amination over nucleophilic substitution generally provides higher selectivity and yields.
  • Use of sodium triacetoxyborohydride is preferred in reductive amination for milder conditions and better functional group tolerance.
  • The hydrochloride salt form improves the compound's stability and water solubility, facilitating handling and formulation.
  • Reaction conditions such as temperature, solvent, and stoichiometry have been optimized to maximize yield and purity.
  • Enantiomeric purity is controlled by starting from chiral cyclopropylamine or by chiral resolution techniques when necessary.
Method Key Steps Reagents Conditions Advantages Disadvantages
Reductive Amination Imine formation, reduction, methylation, salt formation Cyclopropylamine, NaBH4/NaBH(OAc)3, CH3I, HCl Mild, room temperature to reflux High yield, selectivity Requires careful handling of reducing agents
Nucleophilic Substitution Halomethylbenzamide + cyclopropylmethylamine, salt formation Halomethylbenzamide, methylcyclopropylamine, base, HCl Elevated temperature, polar aprotic solvents Straightforward, fewer steps Potential side reactions, lower selectivity
Mitsunobu Reaction (for derivatives) Alkylation of phenol, amide formation Mitsunobu reagents, phenol intermediates Anhydrous, inert atmosphere Versatile for complex derivatives Sensitive reagents, more steps

The preparation of N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride is effectively achieved through reductive amination of 4-formylbenzamide derivatives with cyclopropylamine, followed by N-methylation and salt formation. Alternative nucleophilic substitution routes are also viable but may require more stringent conditions. Optimization of reaction parameters ensures high yield and purity, making these methods suitable for research and potential scale-up in pharmaceutical development.

Q & A

Q. How can spectral data discrepancies (e.g., NMR shifts) be troubleshooted?

  • Deuterated Solvent Effects : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not alter chemical shifts.
  • Dynamic Exchange : Identify proton exchange processes (e.g., NH groups) by comparing spectra at 25°C and 50°C .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride
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N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride

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